4,4-二氟-2,3-二氢萘-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

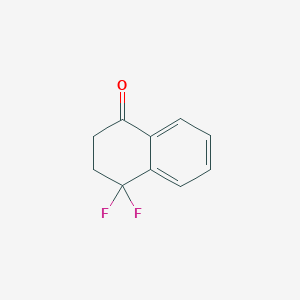

4,4-Difluoro-2,3-dihydronaphthalen-1-one is a chemical compound with the molecular formula C10H8F2O. It’s a derivative of 3,4-dihydronaphthalen-1(2H)-one, which has been investigated as a potential active fragment in antitumor agents .

Synthesis Analysis

The synthesis of 3,4-dihydronaphthalen-1(2H)-one derivatives, which could be similar to the synthesis of 4,4-Difluoro-2,3-dihydronaphthalen-1-one, involves the Claisen–Schmidt condensation reaction . The structures of these derivatives were characterized by NMR, FTIR, and MS spectroscopy .科学研究应用

合成技术:4,4-二氟-2,3-二氢萘-1-酮衍生物使用各种催化体系合成。例如,Pd(PPh3)4/AgOAc 催化的单锅合成能够以良好的收率和温和的反应条件制备这些衍生物 (Liu 等人,2012)。另一种方法涉及铂催化的烯丙基芳烃的分子内氢芳基化,为 1,4-二氢萘提供了一种有效的合成途径 (Mo 和 Lee,2010)。

分子振动研究:1,4-二氢萘(一种相关化合物)的分子振动已使用红外光谱、拉曼光谱和紫外光谱等技术在基态和激发态电子态下得到广泛研究。这项研究对于了解包括 4,4-二氟-2,3-二氢萘-1-酮在内的类似化合物的分子行为至关重要 (Rishard 等人,2009)。

对映选择性合成:已经为 1,2-二氢萘开发了对映选择性合成方法,这在药物和合成化学中都很重要。氧化 N-杂环卡宾催化用于实现高收率和对映选择性,展示了产生 4,4-二氟-2,3-二氢萘-1-酮立体化学复杂衍生物的潜力 (Perveen 等人,2017)。

化学反应和性质:对相关二氢萘化合物的反应性和性质的研究,如对路易斯酸催化的开环官能化的研究,提供了对 4,4-二氟-2,3-二氢萘-1-酮的化学行为和潜在应用的见解 (Sawama 等人,2013)。

新化合物和活性:像具有螺丁内酯的 3,4-二氢萘-1(2H)-酮这样的新化合物的发现展示了与 4,4-二氟-2,3-二氢萘-1-酮在结构上相关的化合物的多样化化学性质和潜在生物活性 (Sang 等人,2017)。

作用机制

The mechanism of action of 3,4-dihydronaphthalen-1(2H)-one derivatives involves their antitumor activities against human neoplastic cell lines . They exhibit obvious anticancer activities and their cytotoxicities for LO2 cell lines were lower than DOX, especially for certain derivatives . The inhibition activities against the Bcl-2 protein were evaluated and the result shows that lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one could bind slightly to the active pockets of the Bcl-2 protein .

未来方向

The future directions of research on 4,4-Difluoro-2,3-dihydronaphthalen-1-one and its derivatives could involve further investigation of their antitumor activities and their potential as Bcl-2 inhibitors . The development of Bcl-2 inhibitors has become one of the important strategies for treating malignant tumors . Therefore, 4,4-Difluoro-2,3-dihydronaphthalen-1-one and its derivatives could have significant potential in this area.

属性

IUPAC Name |

4,4-difluoro-2,3-dihydronaphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-10(12)6-5-9(13)7-3-1-2-4-8(7)10/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVELXNJTHQQMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1545673-43-5 |

Source

|

| Record name | 4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015905.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015907.png)

![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3015908.png)

![[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B3015910.png)

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3015913.png)

![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)

![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)

![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)

![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)